Cas no 1804-36-0 (Piperazine-1-carboxylic Acid Diphenylamide)
Piperazine-1-carboxylic Acid Diphenylamide Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinecarboxamide,N,N-diphenyl-
- N,N-diphenyl-1-Piperazinecarboxamide
- N,N-diphenylpiperazine-1-carboxamide
- PIPERAZINE-1-CARBOXYLIC ACID DIPHENYLAMIDE
- N,N-diphenylpiperazinylcarboxamide
- 1804-36-0
- DTXSID90328487
- J-011519
- AKOS015911000
- MFCD04973347
- SCHEMBL7388960
- CS-0449065
- piperazine-1-carboxylic acid diphenylamide, AldrichCPR
- CHEMBL4895135
- A812541
- 1-Piperazinecarboxamide, N,N-diphenyl-
- BAA80436
- PS-3210
- Piperazine-1-carboxylic Acid Diphenylamide
-
- MDL: MFCD04973347
- Inchi: 1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2
- InChI Key: XQRSOLXZAPIGQA-UHFFFAOYSA-N
- SMILES: O=C(N(C1C=CC=CC=1)C1C=CC=CC=1)N1CCNCC1
Computed Properties
- Exact Mass: 281.15300
- Monoisotopic Mass: 281.153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 35.6Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 425.2±45.0 °C at 760 mmHg
- Flash Point: 210.9±28.7 °C
- Refractive Index: 1.622
- PSA: 35.58000
- LogP: 3.11660
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Piperazine-1-carboxylic Acid Diphenylamide Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Piperazine-1-carboxylic Acid Diphenylamide Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperazine-1-carboxylic Acid Diphenylamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P992098-50mg |
Piperazine-1-carboxylic Acid Diphenylamide |
1804-36-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P992098-100mg |
Piperazine-1-carboxylic Acid Diphenylamide |
1804-36-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P992098-500mg |
Piperazine-1-carboxylic Acid Diphenylamide |
1804-36-0 | 500mg |
$ 210.00 | 2022-06-03 | ||
| Fluorochem | 024778-1g |
Piperazine-1-carboxylic acid diphenylamide |
1804-36-0 | 98% | 1g |
£48.00 | 2022-03-01 | |
| abcr | AB233756-1 g |
Piperazine-1-carboxylic acid diphenylamide; . |
1804-36-0 | 1g |
€131.60 | 2023-04-27 | ||
| abcr | AB233756-5 g |
Piperazine-1-carboxylic acid diphenylamide; . |
1804-36-0 | 5g |
€425.50 | 2023-04-27 | ||
| abcr | AB233756-10 g |
Piperazine-1-carboxylic acid diphenylamide; . |
1804-36-0 | 10g |
€701.00 | 2023-04-27 | ||
| Apollo Scientific | OR0836-1g |
Piperazine-1-carboxylic acid diphenylamide |
1804-36-0 | 1g |
£120.00 | 2025-02-19 | ||
| eNovation Chemicals LLC | Y1247036-1g |
1-Piperazinecarboxamide, N,N-diphenyl- |
1804-36-0 | 98% | 1g |
$195 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1247036-5g |
1-Piperazinecarboxamide, N,N-diphenyl- |
1804-36-0 | 98% | 5g |
$740 | 2023-05-18 |
Piperazine-1-carboxylic Acid Diphenylamide Suppliers
Piperazine-1-carboxylic Acid Diphenylamide Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Piperazine-1-carboxylic Acid Diphenylamide
Introduction to Piperazine-1-carboxylic Acid Diphenylamide (CAS No. 1804-36-0)
Piperazine-1-carboxylic Acid Diphenylamide, a compound with the chemical identifier CAS No. 1804-36-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and therapeutic interventions.
The molecular structure of Piperazine-1-carboxylic Acid Diphenylamide consists of a piperazine core linked to a diphenylamide moiety. This configuration imparts distinct chemical and biological characteristics, making it a versatile intermediate in the synthesis of various pharmacologically active agents. The piperazine ring, known for its ability to form hydrogen bonds and interact with biological targets, plays a crucial role in modulating the compound's reactivity and binding affinity.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents targeting neurological disorders. Piperazine derivatives have emerged as promising candidates due to their ability to interact with neurotransmitter receptors and ion channels. Specifically, Piperazine-1-carboxylic Acid Diphenylamide has been investigated for its potential role in modulating the activity of serotonin receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its structural flexibility, which allows for further functionalization and derivatization. This property has enabled researchers to design analogs with enhanced pharmacological profiles, including improved solubility, bioavailability, and target specificity. For instance, recent studies have demonstrated that modifications of the diphenylamide group can significantly alter the compound's interaction with biological targets, leading to more effective therapeutic outcomes.
The synthesis of Piperazine-1-carboxylic Acid Diphenylamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity levels. These techniques not only enhance the efficiency of production but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry practices.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of Piperazine-1-carboxylic Acid Diphenylamide with biological targets. These studies provide valuable insights into the compound's mechanism of action and help in designing more effective drug candidates. Additionally, virtual screening techniques have been utilized to identify potential lead compounds based on their structural similarity to known active agents.
The pharmacokinetic properties of Piperazine-1-carboxylic Acid Diphenylamide are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and minimizing side effects. Preclinical studies have revealed that this compound exhibits favorable pharmacokinetic profiles, making it a promising candidate for further clinical development.
In conclusion, Piperazine-1-carboxylic Acid Diphenylamide (CAS No. 1804-36-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a pivotal role in addressing various neurological and metabolic disorders.
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